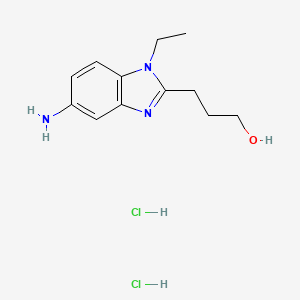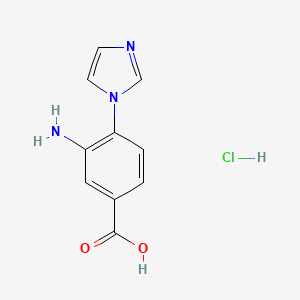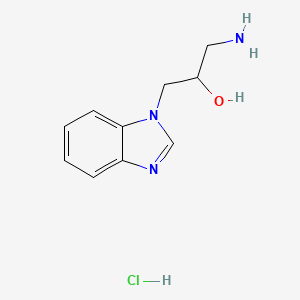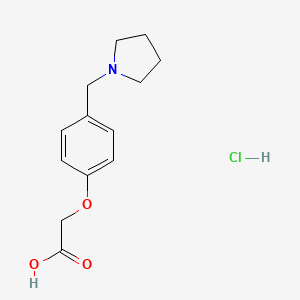![molecular formula C5H6ClN5 B1389075 [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride CAS No. 1185294-50-1](/img/structure/B1389075.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are known to interact with a variety of targets due to their versatile structure . They have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and proliferation.
Mode of Action
It is known that tps can bind selectively to their targets, leading to changes in the function of these proteins . For example, as inhibitors, they can prevent the normal functioning of their target proteins, leading to a disruption in the associated biological processes .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride are likely to be diverse, given the range of its potential targets . For instance, as JAK1 and JAK2 inhibitors, they could affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride’s action would depend on the specific target and pathway it affects. For instance, as a JAK inhibitor, it could potentially inhibit cell growth and proliferation .
Action Environment
The action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment .
Biochemische Analyse
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride has been found to interact with proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to suppress the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression results in the inhibition of cell proliferation and induction of apoptosis, highlighting the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as JAK1 and JAK2, inhibiting their activity and disrupting downstream signaling pathways . Additionally, [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride has been shown to induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in metabolic pathways, such as JAK1 and JAK2, thereby altering the levels of metabolites and influencing cellular metabolism . Additionally, [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride may affect the activity of other enzymes and cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride may bind to proteins that influence its localization and accumulation within specific tissues . These interactions are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on gene expression and enzyme activity . Additionally, post-translational modifications and targeting signals may direct [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride to specific organelles, further influencing its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride can be achieved through various methods. One common approach involves the annulation of the triazole ring to the pyrimidine moiety. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases, where hydrazides are condensed with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride .
Industrial Production Methods
In industrial settings, the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent in the synthesis of triazolopyrimidines.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Thiazolo[3,2-b]triazole: Known for its antifungal and antibacterial properties.
Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits significant anticancer activity.
Uniqueness
What sets [1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride apart is its broad spectrum of biological activities and its ability to act on multiple molecular targets. Its unique structure allows for versatile modifications, making it a valuable compound in both medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPUBAVWSUZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)




![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)


![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)


![3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1389012.png)
